molecular formula C9H13ClN2O3 B13656336 (2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid hydrochloride

Cat. No.: B13656336
M. Wt: 232.66 g/mol
InChI Key: XKXQJNDIVXUHME-WSZWBAFRSA-N
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Description

(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is a synthetic compound that features an oxolane ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method is the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is widely used for the commercial production of imidazoles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents. The reactions are often carried out under ambient conditions, which makes them environmentally friendly and suitable for large-scale production .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quaternary ammonium cations, which are significant for drug development .

Scientific Research Applications

(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity and function. This interaction can affect various biological processes and pathways, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride is unique due to its specific structure, which includes an oxolane ring and an imidazole group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

XKXQJNDIVXUHME-WSZWBAFRSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN2C=CN=C2)C(=O)O.Cl

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)O.Cl

Origin of Product

United States

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